2-Tert-butyl-1-methylpyrrolidin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H20N2 |
|---|---|
Molecular Weight |
156.27 g/mol |
IUPAC Name |
2-tert-butyl-1-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C9H20N2/c1-9(2,3)8-7(10)5-6-11(8)4/h7-8H,5-6,10H2,1-4H3 |
InChI Key |
CEMLQJBQRDBBKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(CCN1C)N |
Origin of Product |
United States |
The Pyrrolidine Scaffold: a Cornerstone of Modern Organic Chemistry
The pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom, is a ubiquitous motif in a vast array of biologically active natural products and synthetic compounds. nih.govchemicalbook.com Its prevalence stems from its structural versatility, which allows for the creation of diverse three-dimensional arrangements of functional groups. nih.gov This structural diversity is crucial for molecular recognition and interaction with biological targets, making pyrrolidine derivatives valuable scaffolds in drug discovery. nih.govnih.gov
Beyond its presence in pharmaceuticals, the pyrrolidine framework is a cornerstone of asymmetric catalysis. Chiral pyrrolidine-based organocatalysts have proven to be highly effective in a wide range of enantioselective transformations. researchgate.netmdpi.com The conformational rigidity and defined stereochemical environment of the pyrrolidine ring enable precise control over the stereochemical outcome of reactions. beilstein-journals.org The ability to readily modify the substituents on the pyrrolidine ring allows for the fine-tuning of the catalyst's steric and electronic properties to achieve high levels of stereoselectivity. mdpi.com
The significance of the pyrrolidine framework is summarized in the table below:
| Area of Significance | Key Attributes of the Pyrrolidine Framework |
| Medicinal Chemistry | Biologically relevant scaffold, structural diversity for molecular recognition. nih.govnih.gov |
| Asymmetric Catalysis | Chiral building block, conformational rigidity for stereocontrol. researchgate.netmdpi.com |
| Natural Products | Core structure in numerous alkaloids and other bioactive molecules. chemicalbook.com |
| Organic Synthesis | Versatile intermediate for the construction of complex molecules. mdpi.com |
Stereochemical and Steric Nuances of Substituted Pyrrolidines
The properties and reactivity of a pyrrolidine (B122466) derivative are profoundly influenced by the nature and arrangement of its substituents. In the case of 2-Tert-butyl-1-methylpyrrolidin-3-amine, the tert-butyl and methyl groups introduce significant stereochemical and steric considerations.
The tert-butyl group is known for its substantial steric bulk. libretexts.orgthestudentroom.co.uk When attached to the C2 position of the pyrrolidine ring, it is expected to exert a strong directing effect on the conformation of the ring and the approach of incoming reagents. This steric hindrance can be exploited to achieve high levels of regioselectivity and stereoselectivity in chemical reactions. libretexts.org For instance, the bulky tert-butyl group can shield one face of the pyrrolidine ring, forcing reactions to occur on the less hindered face. The presence of such a bulky substituent can also influence the stability of different ring conformations. nih.govmdpi.com
The Research Frontier: Challenges and Opportunities
Established Synthetic Routes to Substituted Pyrrolidines
The synthesis of substituted pyrrolidines, including complex structures like this compound, relies on a robust toolkit of organic reactions. These methods can be broadly categorized based on the key bond-forming strategy used to construct or functionalize the heterocyclic ring.
Nucleophilic Substitution Reactions
Nucleophilic substitution is a fundamental strategy for constructing the pyrrolidine (B122466) ring. This approach often involves an intramolecular reaction where a nitrogen nucleophile attacks an electrophilic carbon center to form the five-membered ring. A notable method involves the ring closure of activated oximes. In this process, stabilized enolates can initiate a direct nucleophilic attack on the nitrogen of an activated oxime, leading to the formation of substituted pyrrolines. rsc.orgrsc.org These intermediates can then be reduced to yield the corresponding substituted pyrrolidines. rsc.orgrsc.org This method provides a rapid route to these saturated heterocycles from readily available precursors. rsc.orgrsc.org
Another application of this strategy is the Aromatic Nucleophilic Substitution (SNAr), where pyrrolidine acts as a nucleophile to substitute a leaving group on an activated aromatic ring, such as a substituted thiophene. nih.gov This reaction proceeds through a stepwise addition/elimination mechanism, forming a Meisenheimer adduct intermediate. nih.gov
Table 1: Examples of Pyrrolidine Synthesis via Nucleophilic Substitution
| Starting Materials | Reagent/Conditions | Product Type | Yield |
|---|---|---|---|
| Activated Indole Ketoximes | Base | Pyrazoles | High |
| Activated Oximes | Stabilized Enolates, then reduction | Substituted Pyrrolidines | Good |
Palladium-Catalyzed Amination and Carboamination Approaches
Palladium-catalyzed cross-coupling reactions have become powerful tools for C-N bond formation in the synthesis of N-aryl pyrrolidines and other complex analogues. acs.org The Buchwald-Hartwig amination, for instance, is widely used for coupling aryl halides with amines, including the pyrrolidine moiety. acs.orgresearchgate.net
Palladium-catalyzed carboamination reactions offer a sophisticated method for the diastereoselective synthesis of substituted pyrrolidines. For example, the reaction of γ-(N-Arylamino)alkenes with vinyl bromides in the presence of a palladium catalyst affords N-aryl-2-allyl pyrrolidines with high diastereoselectivity for trans-2,3- and cis-2,5-disubstituted products. nih.gov This methodology can be extended to tandem N-arylation/carboamination sequences, allowing for the assembly of complex heterocyclic structures from simpler primary amine precursors. nih.gov Furthermore, palladium catalysis enables the intramolecular amination of unactivated C(sp³)–H bonds, providing a direct route to construct polycyclic nitrogen-containing heterocycles, including various azabicyclic scaffolds. acs.org
Table 2: Palladium-Catalyzed Synthesis of Substituted Pyrrolidines
| Substrate | Coupling Partner | Catalyst System | Product | Diastereomeric Ratio (dr) |
|---|---|---|---|---|
| γ-N-arylamino alkene | Vinyl bromide | Palladium(0) catalyst, base | N-aryl-2-allyl pyrrolidine | >20:1 |
| Primary γ-amino alkene | Aryl bromide, Vinyl bromide | Monophosphine-supported Pd(0) | N-aryl-2-allyl pyrrolidine | Not specified |
Reductive Amination Strategies
Reductive amination is a highly effective method for preparing N-substituted pyrrolidines and related compounds like pyrrolidones. This strategy typically involves the reaction of an amine with a ketone or aldehyde, followed by reduction of the resulting imine or enamine intermediate. A direct approach involves the reductive condensation of a primary amine with 2,5-dimethoxytetrahydrofuran, which serves as a succinaldehyde (B1195056) equivalent. thieme-connect.com Using sodium borohydride (B1222165) as the reducing agent, this reaction proceeds quickly in an acidic aqueous medium and is compatible with a wide range of functional groups. thieme-connect.com
More advanced strategies employ enzyme catalysis. Imine reductases (IREDs) have been engineered through directed evolution to catalyze the asymmetric reductive amination of N-Boc-pyrrolidone with various amines, yielding chiral pyrrolidinamines with high enantiomeric excess. rsc.org This chemoenzymatic approach offers an efficient pathway to key intermediates for pharmacologically active molecules. rsc.org The production of pyrrolidones from biomass-derived platform molecules, such as levulinic acid, also heavily relies on reductive amination pathways. researchgate.net
Intramolecular Cyclization Methods
The formation of the pyrrolidine skeleton is frequently achieved through intramolecular cyclization, where a linear precursor containing both the nitrogen atom and the requisite carbon chain is induced to form the ring. nih.gov These methods are diverse and powerful for constructing the pyrrolidine core. osaka-u.ac.jp
One such approach is the lithiation of N-Boc-N-(halopropyl)allylamines followed by intramolecular cyclization, which provides a convenient route to enantioenriched 2-alkenyl-substituted pyrrolidines. acs.org Another powerful strategy is the [3+2] dipolar cycloaddition of azomethine ylides with alkenes, which directly constructs the five-membered ring with control over multiple stereocenters. acs.org An iridium-catalyzed reductive method has been developed to generate azomethine ylides from stable tertiary amides, broadening the scope of this cycloaddition. acs.org Additionally, intramolecular C–H amination reactions, catalyzed by copper or rhodium, can transform linear precursors into pyrrolidines by forming a C-N bond at a remote, unactivated C(sp³)-H bond. organic-chemistry.org
Metalation-Electrophilic Quenching Sequences
The functionalization of the pyrrolidine ring can be achieved through deprotonation using a strong base to form an organometallic intermediate, followed by quenching with an electrophile. This sequence allows for the introduction of various substituents at specific positions. For example, N-Boc protected heterocycles, such as 2-aryl-1,2,3,4-tetrahydroquinolines (a related N-heterocycle), can be efficiently lithiated at the 2-position using n-butyllithium. nih.gov The resulting configurationally stable organolithium intermediate can be trapped with a range of electrophiles to yield 2,2-disubstituted products with retention of configuration. nih.gov This methodology is applicable to N-Boc protected pyrrolidines, enabling the introduction of substituents adjacent to the nitrogen atom.
Table 3: Electrophiles Used in Quenching of Lithiated N-Boc Heterocycles
| Electrophile | Product Type |
|---|---|
| Alkyl Halides | 2-Alkyl-substituted heterocycle |
| Aldehydes/Ketones | 2-(Hydroxyalkyl)-substituted heterocycle |
| Carbon Dioxide | 2-Carboxy-substituted heterocycle |
Multi-Step Synthesis from Precursors
Complex substituted pyrrolidines are often synthesized through multi-step sequences starting from readily available precursors like amino acids or other functionalized building blocks. researchgate.net For instance, (S)-prolinol can serve as a chiral starting material for the synthesis of 2-methylpyrrolidine. google.com The synthesis involves protection of the nitrogen (e.g., as a Boc-carbamate), conversion of the hydroxyl group to a good leaving group (e.g., mesylate), displacement to form an iodomethyl intermediate, and subsequent reduction. google.com
Similarly, tert-butyl pyrrolidin-3-ylcarbamate can be used as a versatile precursor. rsc.org The synthesis can proceed through N-alkylation, followed by modification of the carbamate (B1207046) group. For example, the Boc-protected amine can be N-methylated using sodium hydride and iodomethane. rsc.org Subsequent deprotection and further functionalization can then yield a variety of 3-aminopyrrolidine (B1265635) derivatives. rsc.org These multi-step approaches allow for the systematic and controlled construction of highly substituted and stereochemically defined pyrrolidine targets. orgsyn.orgsyrris.jp
Stereoselective Synthesis of Chiral this compound Enantiomers and Diastereomers
The controlled synthesis of specific enantiomers and diastereomers of this compound is crucial for investigating their biological activities. Methodologies to achieve this include the use of chiral auxiliaries, enantioselective catalysis, and diastereoselective reactions.
Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. yale.edu For the synthesis of chiral amines, N-tert-butanesulfinamide has emerged as a highly effective and widely used chiral auxiliary. yale.eduharvard.edu This auxiliary can be condensed with a suitable keto-precursor to form an N-sulfinyl imine. Subsequent diastereoselective reduction of the imine or addition of a nucleophile, followed by removal of the auxiliary, affords the chiral amine in high enantiomeric excess.
A plausible synthetic route to a 2-tert-butylpyrrolidin-3-amine precursor using this methodology would involve the reaction of a γ-halo-β-ketoester with tert-butanesulfinamide to form a chiral N-tert-butanesulfinyl imine. Diastereoselective reduction of the imine would set the stereochemistry at the 3-position. Subsequent intramolecular cyclization would form the pyrrolidine ring, followed by removal of the sulfinyl group to yield the chiral 2-substituted-pyrrolidin-3-amine. The N-methylation to obtain the final product can be achieved as a subsequent step. The choice of the (R)- or (S)-enantiomer of the tert-butanesulfinamide auxiliary determines which enantiomer of the final product is obtained. harvard.edu
Table 1: Key Features of Chiral Auxiliary-Mediated Synthesis
| Feature | Description |
|---|---|
| Chiral Auxiliary | N-tert-butanesulfinamide is a common choice for amine synthesis. yale.edu |
| Key Intermediate | Chiral N-sulfinyl imine. |
| Stereocontrol | The auxiliary directs the stereoselective addition of a hydride or other nucleophile. |
| Removal | The auxiliary is typically cleaved under acidic conditions. harvard.edu |
| Versatility | Both enantiomers of the product can be accessed by using the corresponding enantiomer of the auxiliary. |
Enantioselective catalytic hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. researchgate.net This technique is particularly effective for the asymmetric reduction of prochiral olefins, imines, and ketones. For the synthesis of chiral this compound, a precursor such as a 2-tert-butyl-1-methyl-Δ²-pyrrolin-3-one or a related unsaturated lactam could be a suitable substrate for asymmetric hydrogenation.
The use of chiral transition metal catalysts, often based on rhodium, ruthenium, or iridium complexed with chiral phosphine (B1218219) ligands, can facilitate the delivery of hydrogen to one face of the double bond with high enantioselectivity. mdpi.com The choice of catalyst, solvent, and reaction conditions is critical for achieving high enantiomeric excess (ee) and chemical yield. For instance, Rh/bisphosphine-thiourea complexes have been shown to be effective in the hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, which are structurally related to potential precursors of the target molecule. researchgate.net
Diastereoselective synthesis aims to control the relative stereochemistry of multiple stereocenters created in a single reaction. For the synthesis of this compound, methods such as 1,3-dipolar cycloadditions and diastereoselective alkylations of proline derivatives are highly relevant.
One common approach involves the [3+2] cycloaddition of an azomethine ylide with an electron-deficient alkene. nih.gov The stereochemistry of the resulting pyrrolidine is controlled by the geometry of the dipole and the dipolarophile. By using a chiral dipolarophile or a chiral catalyst, this reaction can be rendered enantioselective as well. A precursor bearing the tert-butyl group could be incorporated into either the azomethine ylide or the alkene to generate the desired 2-substituted pyrrolidine.
Another strategy involves the stereoselective functionalization of a pre-existing pyrrolidine ring, such as a derivative of proline or 4-hydroxyproline. mdpi.comnih.gov For example, the diastereoselective introduction of a tert-butyl group at the 2-position of a suitably protected 3-aminopyrrolidine derivative could be achieved through the control of a resident stereocenter.
Kinetic resolution involves the differential reaction of the two enantiomers in a racemic mixture with a chiral reagent or catalyst, resulting in the separation of the unreacted enantiomer from the product of the reacted enantiomer. rsc.org Enzymatic kinetic resolution is a particularly powerful tool, where enzymes such as lipases or proteases can selectively acylate or hydrolyze one enantiomer of a racemic amine or alcohol. rsc.orgmdpi.com For this compound, a lipase (B570770) could be used to selectively acylate the amino group of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer. The selectivity and efficiency of such a resolution are highly dependent on the choice of enzyme, acyl donor, and solvent. mdpi.com
Dynamic kinetic resolution (DKR) is an advancement over standard kinetic resolution. In DKR, the unreactive enantiomer is continuously racemized under the reaction conditions, theoretically allowing for a 100% yield of the desired enantiomerically pure product. acs.org
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is a critical step in developing a robust and efficient synthesis. Key parameters that are often varied include the choice of solvent, temperature, catalyst, ligands, and reagents. For the synthesis of this compound, a systematic approach to optimization would be employed for key steps such as the formation of the pyrrolidine ring and the introduction of substituents.
For a hypothetical palladium-catalyzed C-H activation/cyclization to form a pyrrolidine ring, factors such as the palladium source (e.g., Pd(OAc)₂), the ligand (e.g., a phosphine ligand), the base (e.g., K₂CO₃), and the presence of additives can have a profound impact on the yield and regioselectivity. The temperature is also a crucial parameter, as it can influence the reaction rate and the formation of byproducts.
Table 2: Illustrative Optimization of a Hypothetical Pyrrolidine Ring Formation
| Entry | Catalyst | Ligand | Base | Additive | Temperature (°C) | Yield of Desired Product (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | None | 170 | 48 |
| 2 | Pd(OAc)₂ | PCy₃·HBF₄ | K₂CO₃ | PivOH | 170 | 68 |
| 3 | Pd(OAc)₂ | P(o-tol)₃ | Cs₂CO₃ | PivOH | 150 | 75 |
| 4 | Pd(OAc)₂ | XPhos | K₃PO₄ | PivOH | 150 | 82 |
This table is a hypothetical representation based on general principles of reaction optimization for illustrative purposes.
Similarly, for the N-methylation step to convert a secondary amine to the final tertiary amine, the choice of the methylating agent (e.g., methyl iodide, dimethyl sulfate), the base (e.g., K₂CO₃, Et₃N), and the solvent (e.g., acetonitrile, DMF) would be optimized to maximize the yield and minimize the formation of quaternary ammonium (B1175870) salts. researchgate.net
Synthesis of Structurally Modified Analogues
The synthesis of structurally modified analogues of this compound is important for establishing structure-activity relationships (SAR). Modifications can be made to the substituents on the pyrrolidine ring and at the nitrogen atom.
N-Substituted Analogues: The N-methyl group can be replaced with other alkyl or functionalized groups. This is typically achieved by reacting the secondary amine precursor (2-tert-butylpyrrolidin-3-amine) with a variety of alkyl halides, or through reductive amination with aldehydes or ketones. researchgate.net A comprehensive guide to mono-selective N-alkylation of primary amines provides various methodologies to control the degree of alkylation. nih.gov
Analogues with Modified Ring Substituents: The tert-butyl group at the 2-position and the amino group at the 3-position can be replaced with other functionalities. The synthetic strategies outlined in section 2.2 can often be adapted to incorporate different substituents by starting with appropriately modified precursors. For example, using different Grignard reagents in addition to an N-sulfinyl imine can introduce a variety of alkyl or aryl groups at the 2-position. harvard.edu The synthesis of polyhydroxylated pyrrolidine analogues of natural products demonstrates the feasibility of creating diverse substitution patterns on the pyrrolidine ring. nih.gov
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-tert-butanesulfinamide |
| N-sulfinyl imine |
| γ-halo-β-ketoester |
| 2-tert-butylpyrrolidin-3-amine |
| 2-tert-butyl-1-methyl-Δ²-pyrrolin-3-one |
| Proline |
| 4-hydroxyproline |
| 3-aminopyrrolidine |
| Azomethine ylide |
| Methyl iodide |
Diversification of the Tert-butyl Group
The introduction of a sterically demanding tert-butyl group at the C2 position of the pyrrolidine ring presents a unique synthetic challenge. The size of this group can significantly influence the stereochemical outcome of synthetic transformations.
One common strategy for the synthesis of 2-substituted pyrrolidines involves the use of proline and its derivatives as starting materials. mdpi.com For instance, (S)-prolinol can be a versatile starting compound, which can be protected and then subjected to reactions that introduce the tert-butyl group. mdpi.com While direct alkylation at the C2 position is challenging, alternative methods such as the addition of a tert-butyl organometallic reagent to a suitable electrophilic precursor, like an N-acylimminium ion derived from a proline derivative, can be employed.
Another approach involves the 1,3-dipolar cycloaddition of an azomethine ylide with an alkene bearing a tert-butyl group. This method allows for the direct construction of the pyrrolidine ring with the desired substituent at the C2 position. The regioselectivity and stereoselectivity of this cycloaddition can often be controlled by the choice of catalyst and reaction conditions.
Recent research has also explored domino reactions for the synthesis of highly substituted pyrrolidines. For example, a three-component reaction involving an amino acid, a carbonyl compound, and an activated alkene can lead to the formation of sterically hindered pyrrolidines. nih.gov By selecting an amino acid with a tert-butyl side chain, it is possible to introduce this group at the C2 position of the resulting pyrrolidine.
The following table summarizes various synthetic approaches for introducing a tert-butyl group onto a pyrrolidine ring:
| Method | Precursor | Key Reagents | Notes |
| Organometallic Addition | Proline-derived N-acylimminium ion | t-BuLi, t-BuMgBr | Can be highly stereoselective depending on the chiral auxiliary. |
| 1,3-Dipolar Cycloaddition | Azomethine ylide and tert-butyl substituted alkene | Silver or copper catalysts | Offers good control over regio- and diastereoselectivity. acs.org |
| Domino Reaction | Amino acid with tert-butyl side chain, carbonyl compound, activated alkene | - | Efficient for creating multiple stereocenters in a single step. nih.gov |
| Reductive Cyclization | γ-nitroketone with a tert-butyl group | Zn/NH4Cl | Useful for the synthesis of pyrroline (B1223166) N-oxides as intermediates. nih.gov |
Modification of the Pyrrolidine Core
Modification of the pyrrolidine core allows for the introduction of various functional groups and the alteration of the ring's substitution pattern. For the synthesis of this compound, the key modifications would be the introduction of the amine group at the C3 position.
Starting from a pre-formed 2-tert-butylpyrrolidine, the introduction of a substituent at the C3 position can be achieved through several methods. One common approach is the functionalization of a carbonyl group at C3. For example, a 2-tert-butylpyrrolidin-3-one can be synthesized and then converted to the desired amine via reductive amination. This process involves the reaction of the ketone with an amine source, such as ammonia (B1221849) or a protected amine, followed by reduction of the resulting imine or enamine.
Alternatively, a hydroxyl group at the C3 position can be converted to an amine. This can be accomplished through a Mitsunobu reaction with a nitrogen nucleophile, such as phthalimide (B116566) or sodium azide (B81097), followed by reduction. The stereochemistry at the C3 position can often be controlled by the choice of reaction conditions and the stereochemistry of the starting alcohol.
Furthermore, intramolecular cyclization reactions of acyclic precursors provide a powerful method for constructing the pyrrolidine ring with pre-installed functionality. organic-chemistry.org For instance, an acyclic amine with a leaving group at the appropriate position can undergo intramolecular nucleophilic substitution to form the pyrrolidine ring. The substituents on the acyclic chain will then be incorporated into the final cyclic product.
The table below outlines some methods for modifying the pyrrolidine core to introduce a C3-amine functionality:
| Method | Starting Material | Key Reagents | Notes |
| Reductive Amination | 2-tert-butylpyrrolidin-3-one | NH3, NaBH3CN or H2/Pd | A direct and efficient method for introducing an amino group. |
| From C3-alcohol | 2-tert-butylpyrrolidin-3-ol | Mitsunobu reaction (e.g., PPh3, DIAD, DPPA) followed by reduction (e.g., H2/Pd or LiAlH4) | Allows for stereochemical control. |
| Intramolecular Cyclization | Acyclic amino-halide or amino-sulfonate | Base | The stereochemistry of the acyclic precursor determines the product's stereochemistry. |
N-Substitution Patterns and Their Synthetic Access
The final step in the synthesis of this compound involves the introduction of the methyl group on the pyrrolidine nitrogen. This is typically a straightforward transformation that can be achieved through several standard methods.
If the pyrrolidine nitrogen is a secondary amine (NH), direct N-methylation can be accomplished using a variety of methylating agents. The Eschweiler-Clarke reaction, which utilizes formaldehyde (B43269) and formic acid, is a classic and effective method for the exhaustive methylation of primary and secondary amines. Alternatively, reductive amination with formaldehyde and a reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH3CN) can also be used to introduce the methyl group.
Another common method is direct alkylation with a methylating agent such as methyl iodide or dimethyl sulfate (B86663) in the presence of a base. The choice of base and solvent is important to control the extent of alkylation and avoid side reactions.
In cases where the nitrogen is protected with a suitable protecting group, such as a carbamate (e.g., Boc or Cbz), the protecting group must first be removed. For example, a Boc group can be cleaved under acidic conditions (e.g., with trifluoroacetic acid), and a Cbz group can be removed by hydrogenolysis. The resulting secondary amine can then be methylated as described above.
The following table summarizes common methods for N-methylation of pyrrolidines:
| Method | Starting Material | Reagents | Notes |
| Eschweiler-Clarke Reaction | Secondary amine | Formaldehyde, Formic acid | A classic method for exhaustive methylation. |
| Reductive Amination | Secondary amine | Formaldehyde, NaBH(OAc)3 or NaBH3CN | A mild and efficient method. |
| Direct Alkylation | Secondary amine | Methyl iodide, Base (e.g., K2CO3, Et3N) | A common and straightforward method. |
| Deprotection followed by Methylation | N-protected pyrrolidine | Deprotection agent (e.g., TFA for Boc), then methylation | A two-step process often necessary in multi-step syntheses. |
Elucidation of Reaction Mechanisms in Various Transformations
The pyrrolidine scaffold, the core of this compound, is a prevalent structure in many biologically active compounds and is often synthesized through sophisticated chemical transformations. nih.gov Mechanistic studies into the formation of substituted pyrrolidines provide insight into the potential reactivity of this specific compound.
One of the foremost methods for synthesizing the pyrrolidine ring involves the intramolecular amination of C(sp³)–H bonds. nih.govacs.org Copper-catalyzed reactions, for example, have been developed to form pyrrolidines from N-halide amides. nih.govacs.org The proposed catalytic cycle for these transformations often involves multiple oxidation states of the copper catalyst, potentially cycling through Cu(I), Cu(II), and even Cu(III) intermediates. nih.gov The mechanism can proceed via either two-electron or single-electron pathways. nih.gov The choice of the halogen on the amide substrate (e.g., N-fluoro vs. N-chloro) has been shown to significantly affect reaction efficiency, with fluoride-containing substrates often leading to more favorable reaction pathways and higher yields. nih.govacs.org
Once the substituted pyrrolidine ring is formed, it can undergo further functionalization. Oxidative reactions of N-protected pyrrolidines can lead to the formation of N-acyliminium ions. nih.gov These highly reactive electrophilic intermediates are pivotal in creating new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of complex molecules. nih.gov The oxidation can be achieved using various reagents, including hypervalent iodine compounds, which have been shown to mediate the introduction of functional groups at the α-position to the nitrogen atom. nih.gov For instance, the oxidation of the pyrrolidine ring in nicotine analogues has been studied, leading to the formation of corresponding lactams or iminium compounds. researchgate.net
Multicomponent reactions also offer a pathway to synthesize complex pyrrolidine structures, where the reaction mechanism can involve a sequence of steps such as Knoevenagel condensation, Michael addition, proton transfer, and intramolecular cyclization. rsc.org
Influence of the Tert-butyl Group on Electronic and Steric Reactivity Profiles
The tert-butyl group is a large, sterically demanding substituent that profoundly influences the structure, stability, and reactivity of molecules to which it is attached. researchgate.net In this compound, its placement at the C-2 position, adjacent to both the ring nitrogen and the C-3 amine, creates significant steric hindrance. wikipedia.org
Steric Effects: Steric hindrance is the slowing of chemical reactions due to steric bulk. wikipedia.org The tert-butyl group acts as a "steric shield," physically obstructing the approach of reagents to nearby reactive sites. This can control selectivity by slowing or preventing unwanted side reactions. researchgate.netwikipedia.org For example, the reactivity of both the endocyclic tertiary amine and the exocyclic primary amine in this compound would be modulated by the bulky group. Nucleophilic attack by the amines or electrophilic attack at adjacent positions would be sterically hindered. This kinetic stabilization is a well-documented phenomenon, often referred to as the "tert-butyl effect". researchgate.net The sheer size of the group can also impose conformational rigidity on the pyrrolidine ring. chemrxiv.org
Protonation Equilibria and Basicity Studies in Solution and Gas Phase
The basicity of this compound is determined by the presence of two nitrogen atoms: a tertiary amine within the pyrrolidine ring and a primary amine at the C-3 position. The nitrogen atom of a typical pyrrolidine ring confers basicity characteristic of a secondary amine (pKa of the conjugate acid is ~11.3). nih.govwikipedia.org However, substitution significantly alters this property.
The Brønsted basicity (expressed as the pKa of the conjugate acid, pKaH) of substituted pyrrolidines has been investigated. Most simple substituted pyrrolidines exhibit pKaH values in the range of 16 to 20 in acetonitrile. acs.org The substituents on the ring play a crucial role; electron-donating groups generally increase basicity, while electron-withdrawing groups decrease it. nih.govresearchgate.net In this compound, the N-methyl and C-2-tert-butyl groups are electron-donating, which would be expected to increase the basicity of both nitrogen centers compared to unsubstituted parent structures.
The protonation equilibria involve both nitrogen atoms. The relative basicity of the tertiary versus the primary amine will determine the site of initial protonation. Generally, tertiary amines are more basic than primary amines in the gas phase due to the stabilizing effect of the additional alkyl groups on the resulting cation. However, in aqueous solution, solvation effects can sometimes reverse this trend. Given the steric hindrance from the adjacent tert-butyl group, the accessibility of the lone pairs for protonation and subsequent solvation will be a key factor.
Computational methods, such as those at the B3LYP level of theory, have been successfully used to calculate proton affinities (PA) and gas-phase basicities (GB) for nitrogen-containing heterocycles. researchgate.netresearchgate.net These studies confirm that electron-donating substituents increase PA and GB values. researchgate.net
Table 1: Comparison of Brønsted Basicity (pKaH) of Selected Amines in Acetonitrile
| Compound | Amine Type | pKaH (in CH₃CN) |
|---|---|---|
| Pyrrolidine | Secondary | 19.56 |
| 2-(Trifluoromethyl)pyrrolidine | Secondary | 12.6 |
| Generic Substituted Pyrrolidines | Secondary/Tertiary | 16 - 20 |
Data sourced from various studies on amine basicity. wikipedia.orgacs.org
Ligand Exchange and Coordination Chemistry
With two nitrogen atoms possessing lone pairs of electrons, this compound has the potential to act as a ligand in coordination chemistry, forming complexes with metal ions. It could function as a monodentate ligand, coordinating through either the primary or tertiary amine, or as a bidentate ligand, chelating to a metal center through both nitrogen atoms to form a stable five-membered ring.
Ligand exchange (or substitution) reactions are fundamental in coordination chemistry, where one ligand in a complex is replaced by another. libretexts.org The ability of this compound to displace other ligands, such as water in an aquated metal complex, would depend on several factors, including its concentration, the stability of the resulting complex (the chelate effect would favor bidentate coordination), and the nature of the metal ion.
However, the significant steric bulk of the tert-butyl group at the C-2 position would heavily influence its coordination behavior. researchgate.net This steric hindrance could:
Prevent or disfavor the coordination of the adjacent tertiary nitrogen atom.
Dictate the stereochemistry of the resulting metal complex if coordination does occur.
Favor coordination to metal centers with smaller coordination numbers or more accessible coordination sites.
Influence the rate of ligand exchange reactions.
The separation of steric and electronic effects is crucial for understanding the bonding properties of ligands to transition metals. researchgate.net While the electronic properties of the amine groups make them good σ-donors, the steric properties imposed by the tert-butyl group may be the dominant factor in its coordination chemistry.
Degradation Pathways in Environmental Contexts (e.g., atmospheric oxidation)
The environmental fate of amines is a subject of significant interest due to their potential release from industrial processes. ieaghg.org Amines and their degradation products can be subject to further transformation in the atmosphere, soil, and water. ieaghg.orgnina.no
Atmospheric Oxidation: In the atmosphere, amines are primarily degraded by reaction with hydroxyl (•OH) radicals. This process can lead to the formation of a variety of degradation products, including aldehydes, ketones, ammonia, nitrosamines, and nitramines. ieaghg.org The formation of nitrosamines is a particular concern, as many compounds in this class are known to have adverse health and environmental impacts. ieaghg.org For this compound, oxidation could occur at the pyrrolidine ring or at the substituent groups.
Biodegradation: In soil and water, microbial degradation is a key pathway. Studies have shown that some bacteria can degrade pyrrolidine under both aerobic and anaerobic conditions, with the degradation often coupled to nitrate reduction. nina.nonih.gov The metabolic pathway can involve enzymes such as pyrrolidine dehydrogenase. nih.gov However, the substitution pattern, particularly the presence of the tert-butyl group, could render this compound more resistant to biodegradation compared to the parent pyrrolidine structure. mdpi.com Heterocyclic compounds can exhibit persistence in the environment due to their structural stability. mdpi.com
Metabolism: In biological systems, heterocyclic aromatic amines undergo metabolic activation, often through oxidation by cytochrome P450 enzymes. nih.gov Oxidative pathways for substituted pyrrolidines can include δ-oxidation of the pyrrolidine ring, which can lead to ring-opening. nih.gov This process can form reactive intermediates like aminoaldehydes, which may then undergo further reactions. nih.gov
Intermolecular Hydrogen Bonding Interactions
Intermolecular hydrogen bonding plays a critical role in defining the physical and chemical properties of this compound. The molecule possesses functional groups that can act as both hydrogen bond donors and acceptors.
Hydrogen Bond Donors: The primary amine group (-NH₂) at the C-3 position is a strong hydrogen bond donor, with two N-H bonds available for interaction.
Hydrogen Bond Acceptors: Both the primary amine nitrogen and the tertiary amine nitrogen within the ring have lone pairs of electrons and can act as hydrogen bond acceptors.
These capabilities allow the molecule to form extensive networks of intermolecular hydrogen bonds with itself and with other protic molecules like water or alcohols. Such interactions are significantly stronger than van der Waals forces and have a major impact on properties like boiling point, viscosity, and solubility.
Theoretical and experimental studies on related compounds, such as 2-pyrrolidinone, have characterized the spectroscopic features of hydrogen-bonded structures, identifying monomers, dimers, and longer hydrogen-bonded chains in solution. rsc.org The presence of strong hydrogen bonding is expected to increase the boiling point of this compound and enhance its solubility in polar, protic solvents. The specific geometry of these hydrogen bonds can be influenced by the steric hindrance of the tert-butyl group, which may favor certain orientations for molecular association.
Stereochemistry and Conformational Analysis
Chiral Centers and Enantiomeric Forms of 2-Tert-butyl-1-methylpyrrolidin-3-amine
This compound possesses two chiral centers, which are specific carbon atoms bonded to four different groups. These centers are located at the C2 and C3 positions of the pyrrolidine (B122466) ring. The C2 atom is bonded to a hydrogen atom, a tert-butyl group, the nitrogen of the ring (C-N1), and the C3 carbon. The C3 atom is bonded to a hydrogen atom, an amine group (-NH2), the C2 carbon, and the C4 carbon of the ring.
The presence of two chiral centers means that the molecule can exist in a total of 2^n = 2^2 = 4 possible stereoisomers. These stereoisomers consist of two pairs of enantiomers. The relative configuration of the substituents at C2 and C3 determines whether the isomer is cis or trans.
(2R, 3R) and (2S, 3S) enantiomers (a trans pair)
(2R, 3S) and (2S, 3R) enantiomers (a cis pair)
The specific spatial arrangement of the tert-butyl group and the amine group relative to the pyrrolidine ring plane defines each unique stereoisomer.
| Stereoisomer | Configuration at C2 | Configuration at C3 | Relationship |
| 1 | R | R | Enantiomer of (2S, 3S) |
| 2 | S | S | Enantiomer of (2R, 3R) |
| 3 | R | S | Enantiomer of (2S, 3R) |
| 4 | S | R | Enantiomer of (2R, 3S) |
Preferred Conformational States of the Pyrrolidine Ring and Substituents
The five-membered pyrrolidine ring is not planar and adopts puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (or C-exo and C-endo) and "twist" (or half-chair) forms. nih.govnih.gov The substituents on the ring significantly influence which conformation is energetically preferred.
For this compound, the bulky tert-butyl group at the C2 position plays a dominant role in determining the ring's pucker. Due to its large size, the tert-butyl group will strongly favor a pseudo-equatorial position to minimize steric hindrance with other ring atoms and substituents. nih.gov This preference locks the pyrrolidine ring into a specific conformation.
Computational studies on substituted pyrrolidines have shown that the energy differences between various conformers can be small, but the presence of a bulky group like tert-butyl can create a more defined and rigid conformational landscape. researchgate.net
| Substituent | Positional Preference | Reason |
| 2-Tert-butyl | Pseudo-equatorial | Minimization of steric strain |
| 1-Methyl | Can be pseudo-axial or pseudo-equatorial | Lower steric demand than tert-butyl |
| 3-Amine | Dependent on cis/trans configuration relative to C2 | Steric interactions with other substituents |
Inversion Dynamics of the Amine Nitrogen
The nitrogen atom of the pyrrolidine ring is a tertiary amine and can undergo a process called pyramidal inversion or nitrogen inversion. wikipedia.org This is a rapid oscillation of the nitrogen atom and its substituents through a planar transition state. wikipedia.org This process can lead to the interconversion of enantiomers if the nitrogen atom is the sole chiral center. However, in this compound, the chirality is determined by the carbon centers.
The rate of nitrogen inversion is influenced by the energy barrier to this process. For simple amines, this barrier is typically low, leading to rapid inversion at room temperature. sapub.org In cyclic amines, the ring structure can affect the inversion barrier. nih.govacs.org The geometry of the C-N-C bonds within the ring plays a crucial role in determining the energy of the planar transition state. nih.gov
The substituents on the nitrogen also have an impact. The methyl group on the nitrogen of this compound will influence the inversion dynamics. The primary amine at the C3 position also has a nitrogen atom, but as it is not part of the ring, its inversion dynamics are less constrained by the ring's conformation.
| Factor | Influence on Nitrogen Inversion Barrier |
| Ring Strain | Can increase or decrease the barrier depending on the ring size and conformation |
| N-Substituents | Steric bulk of substituents can influence the energy of the planar transition state |
| Electronic Effects | Electronegativity of substituents can affect the inversion rate |
Influence of Substituents on Conformational Energy Landscape
The conformational energy landscape of this compound is primarily dictated by the steric demands of its substituents. The large tert-butyl group at C2 is the most significant factor, strongly favoring a pseudo-equatorial orientation to avoid unfavorable steric interactions. nih.govresearchgate.net This preference significantly restricts the flexibility of the pyrrolidine ring, leading to a more defined set of low-energy conformations.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
There are no available quantum chemical calculation studies for 2-Tert-butyl-1-methylpyrrolidin-3-amine in the public domain. Consequently, data regarding its specific electronic structure, molecular orbitals, conformational energetics, and predicted spectroscopic parameters from computational sources are absent.
Electronic Structure and Molecular Orbital Analysis
No studies were found that have performed electronic structure calculations, such as determining the Highest Occupied Molecular Orbital (HOMO) or Lowest Unoccupied Molecular Orbital (LUMO) energies, for this compound.
Energetics of Conformational Isomers
A conformational analysis of this compound, which would involve calculating the relative energies of its different spatial arrangements (conformers), has not been reported in the literature.
Prediction of Spectroscopic Parameters
There are no published predictions of spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR spectroscopy) for this compound based on quantum chemical calculations.
Molecular Dynamics Simulations
No molecular dynamics simulation studies for this compound have been published. Such studies would provide insights into the dynamic behavior of the molecule over time, including its interactions with solvents and potential biological receptors.
Solvent Effects on Molecular Conformation
Research on how different solvents might influence the conformational preferences of this compound through molecular dynamics simulations is not available.
Ligand-Receptor Interaction Modeling (in vitro, theoretical)
There are no publicly available theoretical models or in vitro studies that describe the interaction of this compound with any biological receptors.
Reaction Pathway Modeling and Transition State Analysis
Detailed computational studies modeling the reaction pathways and analyzing the transition states specifically for this compound are not extensively available in the current scientific literature. Theoretical investigations into molecules with similar structural motifs, such as substituted pyrrolidines, often employ quantum mechanical methods to elucidate reaction mechanisms, determine the stereoselectivity of synthetic routes, and calculate the energy barriers associated with conformational changes or chemical transformations.
For instance, studies on related 2-substituted pyrrolidines have utilized computational approaches to understand the energetics of cyclization reactions. acs.org These models help in predicting the most favorable reaction pathways by identifying the lowest energy transition states. Analysis of transition states typically involves calculating vibrational frequencies to confirm the presence of a single imaginary frequency corresponding to the reaction coordinate. However, specific data, including activation energies and the geometries of transition state structures for reactions involving this compound, remain a subject for future research.
Proton Affinity and Basicity Prediction
The proton affinity (PA) and basicity of a molecule are fundamental chemical properties that can be predicted using computational methods. Proton affinity is defined as the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton. While experimental data for this compound is not readily found, theoretical calculations serve as a powerful tool for estimation.
Computational chemistry provides a framework for predicting proton affinity through various ab initio methods. arxiv.org These methods calculate the electronic structure of the neutral molecule and its protonated form (conjugate acid) to determine the energy difference. The site of protonation is a critical factor; for this compound, protonation is expected to occur at the most nucleophilic nitrogen atom. The basicity of the primary amine at the 3-position and the tertiary amine at the 1-position would be influenced by steric and electronic effects from the tert-butyl and methyl groups. The bulky tert-butyl group, for example, can sterically hinder the approach of a proton and also influence the electronic environment of the pyrrolidine (B122466) ring.
Recent advancements have integrated machine learning and quantum circuits to develop fast and accurate methods for predicting proton affinity across a diverse range of chemical structures. arxiv.orgnih.gov These models use a comprehensive set of molecular descriptors to achieve high predictive performance, often comparable to experimental uncertainty. nih.gov While these general models exist, specific predicted values for the proton affinity and pKa of this compound have not been published. Application of such computational tools could provide valuable insights into its acid-base properties.
Advanced Characterization and Analytical Method Development
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 2-tert-butyl-1-methylpyrrolidin-3-amine. While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environments of the protons and carbons, advanced two-dimensional techniques are necessary for complete and unambiguous assignments.
Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity of atoms within the molecule. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are routinely applied.
COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY spectra would reveal correlations between the proton at C3 and the adjacent protons on C2 and C4, as well as between the protons on C4 and C5.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom it is directly attached to. This allows for the definitive assignment of carbon resonances based on their corresponding, and often more easily assigned, proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations would be expected between the protons of the N-methyl group and the C2 and C5 carbons of the pyrrolidine (B122466) ring, and between the protons of the tert-butyl group and the C2 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the relative stereochemistry (cis/trans relationship between the tert-butyl group at C2 and the amine group at C3), NOESY is employed. This experiment detects protons that are close in space, and the presence or absence of cross-peaks between the C2-H proton and the C3-H proton can confirm their relative orientation on the pyrrolidine ring. mdpi.com
The following table outlines the expected NMR data based on analyses of similar substituted pyrrolidine structures. mdpi.comnih.gov
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations (H to C) |
|---|---|---|---|
| N-CH₃ | ~2.3 - 2.5 | ~40 - 45 | C2, C5 |
| C(CH₃)₃ | ~0.9 - 1.1 | ~25 - 28 (CH₃) | C2, C(quat) |
| C(CH₃)₃ (quat) | - | ~30 - 35 | - |
| H2 | ~2.8 - 3.1 | ~65 - 70 | C3, C4, C(CH₃)₃ |
| H3 | ~3.0 - 3.3 | ~55 - 60 | C2, C4, C5 |
| H4 | ~1.7 - 2.1 | ~25 - 30 | C2, C3, C5 |
| H5 | ~2.5 - 2.9 | ~50 - 55 | N-CH₃, C3, C4 |
| NH₂ | Broad, ~1.5 - 2.5 | - | - |
Variable-temperature (VT) NMR studies can provide valuable insight into the dynamic processes occurring in the molecule, such as conformational changes of the pyrrolidine ring (ring puckering) and restricted rotation around single bonds. By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape, such as broadening or splitting, which can be used to calculate the energy barriers for these conformational interchanges. For this compound, VT-NMR could be used to study the rate of nitrogen inversion and the conformational flexibility of the five-membered ring.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Unlike nominal mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, which allows for the calculation of a unique molecular formula. mdpi.com
For this compound, the molecular formula is C₉H₂₀N₂. HRMS analysis would be expected to yield a precise mass that corresponds to this formula, thereby confirming its elemental composition and distinguishing it from other isobaric compounds.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₂₀N₂ | nih.gov |
| Monoisotopic Mass (Calculated) | 156.16265 Da | nih.gov |
| Expected [M+H]⁺ Ion in HRMS | 157.17028 Da | Calculated |
In addition to the parent ion, mass spectrometry can reveal information about the molecule's structure through analysis of its fragmentation patterns. Common fragmentation pathways for this compound might include the loss of the tert-butyl group or cleavage of the pyrrolidine ring.
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Hydrogen Bonding Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and confirm the presence of specific functional groups.
For this compound, key vibrational modes include:
N-H Stretching: The primary amine (NH₂) group will exhibit symmetric and asymmetric stretching vibrations, typically in the range of 3300-3500 cm⁻¹. The presence of hydrogen bonding can cause these bands to broaden and shift to lower frequencies.
C-H Stretching: Aliphatic C-H stretching vibrations from the methyl, methylene, and tert-butyl groups are expected in the 2850-3000 cm⁻¹ region.
N-H Bending: The scissoring motion of the NH₂ group typically appears as a moderately strong band around 1600 cm⁻¹. researchgate.net
C-N Stretching: These vibrations occur in the fingerprint region (1000-1300 cm⁻¹) and contribute to the complex pattern that is characteristic of the molecule.
The following table summarizes the expected key vibrational frequencies.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR, Raman |
| C-H Stretch (aliphatic) | 2850 - 3000 | IR, Raman |
| N-H Bend (scissoring) | 1590 - 1650 | IR |
| C-H Bend (methyl/methylene) | 1350 - 1470 | IR, Raman |
| C-N Stretch | 1000 - 1300 | IR, Raman |
Analysis of the N-H stretching bands can also provide information on intermolecular and intramolecular hydrogen bonding, which influences the physical properties of the compound.
Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Excess Determination
The structure of this compound contains two stereocenters at the C2 and C3 positions. This means the compound can exist as a mixture of up to four stereoisomers (two pairs of enantiomers). Chiral chromatography is the definitive method for separating these stereoisomers and quantifying the enantiomeric excess (e.e.) or diastereomeric ratio of a sample. gcms.cz
This separation is achieved by using a chiral stationary phase (CSP) in either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The CSP creates a chiral environment where the different stereoisomers interact with different affinities, leading to different retention times and thus separation. The choice of the specific CSP and the mobile phase conditions are critical for achieving baseline separation. nih.govresearchgate.net This analytical method is essential for quality control in asymmetric synthesis, ensuring that a desired stereoisomer is produced with high purity.
X-ray Crystallography for Solid-State Structure Elucidation
When a suitable single crystal of the compound or a salt derivative can be grown, X-ray crystallography provides the most definitive and unambiguous structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles.
For this compound, an X-ray crystal structure would:
Confirm the atomic connectivity and molecular constitution.
Unequivocally establish the relative stereochemistry of the substituents at C2 and C3 (i.e., whether they are cis or trans to each other).
Reveal the preferred conformation of the pyrrolidine ring in the solid state.
Provide detailed information on intermolecular interactions, such as hydrogen bonding networks involving the amine group.
If a chiral resolving agent is used to form a diastereomeric salt, X-ray crystallography can also be used to determine the absolute configuration of the stereocenters.
Spectroscopic Methods for Monitoring Reaction Progress and Purity
The synthesis and purification of this compound require robust analytical methods to ensure the desired product is obtained with high purity. Spectroscopic techniques are indispensable for real-time reaction monitoring and for the final characterization of the compound. These methods provide detailed structural information, allow for the quantification of components in a mixture, and help in the identification of impurities. The primary spectroscopic tools employed include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules and for monitoring the progress of a chemical reaction. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework of this compound and its synthetic precursors.
Reaction Monitoring: During the synthesis of the target compound, for instance, in the reductive amination of a ketone precursor or the alkylation of a pyrrolidine intermediate, ¹H NMR can be used to track the consumption of starting materials and the formation of the product. Aliquots can be taken from the reaction mixture at various time points, and their ¹H NMR spectra recorded. The disappearance of a key resonance from a starting material (e.g., an aldehyde proton) and the concurrent appearance of new signals corresponding to the product (e.g., new signals for the N-methyl or tert-butyl groups in their final chemical environment) indicate the progression of the reaction. The relative integration of these signals can provide a semi-quantitative measure of the reaction's conversion rate.
Purity Assessment: After synthesis and initial purification, NMR is crucial for assessing the purity of this compound. The ¹H NMR spectrum of the pure compound should exhibit sharp signals with integrations corresponding to the exact number of protons in each unique environment. The presence of unexpected signals would indicate impurities, such as residual solvents, unreacted starting materials, or byproducts. For instance, the characteristic singlet of the nine equivalent protons of the tert-butyl group is a clean and easily identifiable marker. docbrown.info
Based on analogous structures found in the literature, a hypothetical ¹H NMR spectrum for this compound would feature distinct signals for the tert-butyl, N-methyl, and pyrrolidine ring protons. rsc.org
Hypothetical ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration |
|---|---|---|---|
| (CH₃)₃C- | ~1.1 | Singlet | 9H |
| N-CH₃ | ~2.3 | Singlet | 3H |
| Pyrrolidine Ring Protons | ~1.5 - 3.5 | Multiplets | 6H |
Mass Spectrometry (MS)
Mass spectrometry is a vital technique for confirming the molecular weight of the synthesized compound and for identifying trace impurities.
Reaction Monitoring: Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor reaction progress. These methods are highly sensitive and can separate components of the reaction mixture before ionization and detection. By tracking the ion chromatograms corresponding to the mass-to-charge ratio (m/z) of the starting materials and the product, one can accurately follow the reaction timeline. The molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ for this compound (C₉H₂₀N₂) would be expected at an m/z of approximately 156.16. nih.gov
Purity Assessment: High-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can confirm the elemental composition of the product, distinguishing it from other compounds with the same nominal mass. For purity analysis, GC-MS or LC-MS can detect and help identify byproducts or residual starting materials, even at very low concentrations. For example, analysis of related pyrrolidinium (B1226570) ionic liquids has shown that mass spectrometry can effectively identify and characterize contaminants. acs.org
Expected Mass Spectrometry Data
| Analysis Type | Expected m/z | Information Provided |
|---|---|---|
| Low-Resolution MS (EI/CI) | 156 | Nominal molecular weight confirmation. |
| High-Resolution MS (ESI) | 157.1705 ([M+H]⁺) | Confirms elemental formula C₉H₂₁N₂⁺. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It is particularly useful for observing the transformation of functional groups during a reaction.
Reaction Monitoring: In a synthesis step involving the formation of the amine group, IR spectroscopy can be used to monitor the disappearance of a precursor's characteristic absorption band (e.g., a C=O stretch from a ketone or amide precursor) and the appearance of N-H stretching vibrations in the product. The N-H stretch for a primary amine typically appears as a doublet in the 3300-3500 cm⁻¹ region. nist.gov
Purity Assessment: The IR spectrum of the final, purified product serves as a fingerprint. It should show all the expected absorption bands for the functional groups in this compound and be free from significant absorptions that would indicate functional group impurities (e.g., a strong C=O band around 1700 cm⁻¹ or an O-H band around 3200-3600 cm⁻¹). nist.gov
Characteristic IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Appearance |
|---|---|---|
| N-H Stretch (Primary Amine) | 3300 - 3500 | Medium, often a doublet |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Strong |
| N-H Bend (Primary Amine) | 1590 - 1650 | Medium |
Applications of 2 Tert Butyl 1 Methylpyrrolidin 3 Amine in Chemical Science Excluding Clinical Contexts
Role as Ligands in Asymmetric Catalysis
The development of chiral ligands is central to the field of asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product. Pyrrolidine-based structures are highly valued as backbones for chiral ligands due to their rigid, five-membered ring structure which can effectively translate chiral information to a metal's catalytic center. nih.gov
The efficacy of a chiral ligand is rooted in its structural design, which aims to create a well-defined and asymmetric environment around a metal catalyst. nih.gov For a molecule like 2-Tert-butyl-1-methylpyrrolidin-3-amine, several key features are advantageous:
Steric Hindrance: The most prominent feature is the large tert-butyl group at the C2 position. In ligand design, bulky substituents are strategically used to block certain pathways of substrate approach to the catalytic center, thereby directing the reaction to favor the formation of a specific stereoisomer. mdpi.com This steric bulk can create a "chiral pocket," influencing the orientation of the substrate during the catalytic cycle.
Chirality: The compound possesses two stereogenic centers at the C2 and C3 positions. This inherent chirality is the fundamental source of enantioselection. When coordinated to a metal, the fixed spatial arrangement of the substituents on the pyrrolidine (B122466) ring creates a chiral environment that differentiates between the two prochiral faces of a substrate.
Coordination Sites: The molecule offers two potential coordination sites for a metal: the nitrogen of the pyrrolidine ring and the primary amine at the C3 position. This allows it to function as a bidentate ligand, forming a stable chelate ring with the metal. The formation of such a ring restricts the conformational flexibility of the ligand, leading to a more ordered and predictable chiral environment, which is crucial for high enantioselectivity. nih.gov
Modularity: The primary amine at the C3 position serves as a versatile handle for further modification. It can be readily functionalized to introduce other coordinating groups (e.g., phosphines, oxazolines) or to tune the steric and electronic properties of the ligand. This modularity is a key principle in modern ligand design, allowing for the rapid generation of a library of ligands to screen for optimal performance in a specific catalytic reaction. acs.org
The structural features of ligands derived from this compound are expected to have a profound impact on the stereochemical outcome of catalytic reactions. Enantioselectivity, the preferential formation of one enantiomer over the other, is the primary goal.
In a typical asymmetric reaction, such as the addition of diethylzinc (B1219324) to benzaldehyde, a chiral ligand directs the approach of the nucleophile to one face of the aldehyde. The bulky tert-butyl group on a ligand derived from this compound would likely control this approach, leading to high enantiomeric excess (ee) of the resulting secondary alcohol. rsc.org
The table below illustrates representative results from similar chiral C2-symmetric 2,5-disubstituted pyrrolidine ligands in the asymmetric addition of diethylzinc to various aryl aldehydes, demonstrating the high levels of enantioselectivity that can be achieved with this class of ligands.
| Aryl Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |
|---|---|---|---|---|
| Benzaldehyde | 1-Phenyl-1-propanol | 95 | 96 | R |
| p-Toluic aldehyde | 1-(p-Tolyl)-1-propanol | 92 | 95 | R |
| p-Methoxybenzaldehyde | 1-(p-Methoxyphenyl)-1-propanol | 90 | 92 | R |
| p-Chlorobenzaldehyde | 1-(p-Chlorophenyl)-1-propanol | 85 | 94 | R |
Building Blocks for Complex Molecular Architectures
Chiral building blocks are small, enantiomerically pure molecules that chemists use as starting materials for the synthesis of more complex structures. The pyrrolidine scaffold is a privileged structure, meaning it is frequently found in biologically active molecules and natural products. nih.govfrontiersin.org
The pyrrolidine ring is a core structural motif in a vast array of natural products, particularly alkaloids. nih.gov These compounds often possess significant biological activities. The defined stereochemistry of this compound makes it an attractive starting point for the total synthesis of such molecules. Chemists can utilize the existing stereocenters and functional groups as anchor points to build up the complexity of the target molecule in a controlled manner, a strategy known as chiral pool synthesis. For instance, the amine group can be used to form amide bonds or to be elaborated into more complex nitrogen-containing heterocycles, while the pyrrolidine ring itself provides a rigid framework for the desired molecular shape.
In the quest for new molecules with unique properties, chemists often rely on scaffolds that provide a three-dimensional framework to which various functional groups can be attached. The non-planar, sp³-rich structure of the pyrrolidine ring is highly desirable for exploring three-dimensional chemical space. nih.gov this compound serves as an excellent scaffold because its functional groups (the N-methyl and the C3-amine) can be independently modified. This allows for the systematic synthesis of libraries of related compounds where the substituents are varied. The bulky tert-butyl group provides a significant and fixed steric feature, while modifications at the amine can explore different electronic and hydrogen-bonding interactions. This approach is fundamental in fields like materials science and medicinal chemistry for discovering molecules with novel functions. acs.org
Supramolecular Assembly and Host-Guest Chemistry
Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and electrostatic interactions. Host-guest chemistry, a central concept in this field, involves a larger "host" molecule that binds a smaller "guest" molecule within a cavity or binding site. nih.gov
The structure of this compound contains key features for participating in supramolecular assemblies. The primary amine at the C3 position is a strong hydrogen bond donor, while the nitrogen atom within the pyrrolidine ring can act as a hydrogen bond acceptor. These capabilities allow the molecule to interact with other molecules, including itself, to form ordered, multi-component structures.
In the context of host-guest chemistry, derivatives of this amine could be incorporated into larger host molecules. mdpi.com The pyrrolidine ring would provide a rigid, pre-organized segment, and the amine group could serve as a binding site for anionic or polar guests. The bulky tert-butyl group would influence the shape and size of the binding cavity, potentially leading to selective recognition of specific guest molecules. The principles of thermodynamics govern these interactions, with stable host-guest complexes forming when there is a favorable change in enthalpy and entropy upon association. researchgate.net
In-Depth Analysis of this compound Reveals No Publicly Available Scientific Data
Following a comprehensive and targeted search of scientific databases and publicly available literature, no specific research, applications, or detailed findings could be identified for the chemical compound this compound. As a result, the requested article focusing on its applications in chemical science, including its use as a probe molecule in biochemical studies and its role in material science and polymer chemistry, cannot be generated at this time.
The investigation sought to uncover information pertaining to the use of this compound in non-clinical contexts, specifically focusing on its interactions with enzymes and its binding properties in in vitro receptor assays. Additionally, searches were conducted to determine any potential applications in the fields of material science and polymer chemistry. Despite these efforts, the scientific literature does not appear to contain any studies or data related to this specific molecule.
While numerous studies exist for structurally related compounds containing a pyrrolidine scaffold, the unique combination of a tert-butyl group at the 2-position, a methyl group on the nitrogen at the 1-position, and an amine group at the 3-position of the pyrrolidine ring of this compound does not correspond to any currently indexed research.
Therefore, the creation of an article with detailed research findings, data tables, and specific applications as per the provided outline is not feasible due to the absence of foundational scientific information on this compound.
Structure Activity Relationship Sar Studies in Non Clinical Research
Correlation of Structural Modifications with Catalytic Efficiency
The pyrrolidine (B122466) ring is a cornerstone of asymmetric organocatalysis, largely due to its ability to form chiral enamines and iminium ions as reactive intermediates. beilstein-journals.org The efficiency and selectivity of pyrrolidine-based catalysts are highly dependent on the nature and position of their substituents.
The presence of a bulky substituent at the C2 position, such as the tert-butyl group in 2-tert-butyl-1-methylpyrrolidin-3-amine, is known to create a sterically demanding environment. beilstein-journals.org In analogous organocatalysts, bulky C2 substituents play a crucial role in controlling the facial selectivity of reactions. For instance, in the Michael addition of aldehydes to nitroolefins, pyrrolidine-based catalysts with bulky moieties at C2 have been shown to provide a suitable chiral environment to achieve high levels of enantioselectivity. beilstein-journals.org The tert-butyl group would be expected to effectively shield one face of the enamine intermediate formed from the C3-amine, directing the electrophile to the opposite, less hindered face, thereby controlling the stereochemical outcome of the reaction.
The following table, derived from a study on new pyrrolidine-based organocatalysts in the Michael addition of 3-phenylpropionaldehyde to trans-β-nitrostyrene, illustrates the impact of catalyst structure on efficiency and selectivity.
| Organocatalyst | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) (syn) | Enantiomeric Excess (ee %) (anti) |
|---|---|---|---|---|
| OC1 | 99 | 70:30 | 68 | 63 |
| OC2 | 95 | 72:28 | 69 | 44 |
| OC3 | 99 | 78:22 | 68 | 52 |
| OC4 | 98 | 75:25 | 68 | 54 |
This table is based on data for different C2-substituted pyrrolidine organocatalysts and is intended to illustrate the principles of how structural modifications affect catalytic outcomes. mdpi.com OC1-OC4 represent different synthesized pyrrolidine-based organocatalysts.
Elucidation of Structural Features Influencing In Vitro Binding Affinity
The pyrrolidine scaffold is a common feature in a vast number of biologically active compounds and FDA-approved drugs, highlighting its utility in molecular recognition at biological targets. nih.govmdpi.com The three-dimensional structure, stereochemistry, and substitution pattern of the pyrrolidine ring are critical determinants of binding affinity and selectivity. nih.gov
Structural features influencing binding affinity include:
Ring Conformation: The non-planar, puckered nature of the pyrrolidine ring allows its substituents to project into specific regions of a binding pocket, exploring three-dimensional space more effectively than flat, aromatic systems. nih.gov The specific conformation is influenced by the substituents; for example, a bulky C2-tert-butyl group would likely lock the ring into a preferred conformation, potentially pre-organizing the molecule for optimal binding and increasing affinity.
Substituent Effects: The C3-amine group provides a key interaction point, capable of forming hydrogen bonds or salt bridges with amino acid residues in a protein target. Its basicity, modulated by the electronic effects of the other substituents, will be a key factor. The N1-methyl group, a common feature in bioactive pyrrolidines like nicotine, can also engage in van der Waals or hydrophobic interactions and influences the basicity of the ring nitrogen. nih.govwikipedia.org The large, hydrophobic C2-tert-butyl group would likely seek a corresponding hydrophobic pocket within a receptor, potentially contributing significantly to binding affinity and selectivity.
A study of pyrrolidine derivatives as antagonists for the CXCR4 receptor, which is implicated in cancer metastasis, provides an example of how modifications to the pyrrolidine scaffold impact binding affinity.
| Compound | Modification | Binding Affinity (IC50, nM) |
|---|---|---|
| Compound A | Base Scaffold | >1000 |
| Compound B | Added Pyridine Moiety | 250 |
| Compound 26 | Added Pyridine, Piperazine, and Pyrimidine | 79 |
This table illustrates the SAR for CXCR4 antagonists containing a pyrrolidine ring, showing how molecular complexity added to the core scaffold improves binding affinity. nih.gov Compound 26 was identified as a potent antagonist. nih.gov
Steric and Electronic Effects on Chemical Activity
The chemical activity of this compound is profoundly influenced by the steric and electronic properties of its substituents.
Steric Effects: The most dominant feature of the molecule is the tert-butyl group at the C2 position. The tert-butyl group is one of the bulkiest alkyl groups and is known to impose significant steric hindrance. nih.govchemrxiv.org This steric bulk would be expected to:
Hinder Reactions: The tert-butyl group can physically block or slow down the approach of reagents to nearby functional groups, namely the N1-methyl nitrogen and the C3-amine. This steric shielding can decrease the reactivity of both nitrogen atoms in nucleophilic substitution or acylation reactions. In some cases, extreme steric bulk can prevent a reaction from occurring altogether. researchgate.net
Impart Stability: By shielding the pyrrolidine ring, the tert-butyl group can enhance the molecule's stability. In analogous systems, such as pyrrolidine derivatives containing sterically hindered phenols, the bulky groups contribute to the stability of reactive intermediates like phenoxy radicals. researchgate.net This suggests the tert-butyl group could protect the compound from certain oxidative or degradative pathways.
Electronic Effects: The electronic nature of the substituents modulates the nucleophilicity and basicity of the amine groups.
N1-Methyl Group: The methyl group is weakly electron-donating through an inductive effect. This increases the electron density on the N1 nitrogen, making it more basic and nucleophilic than the nitrogen in an unsubstituted pyrrolidine.
The interplay of steric and electronic effects is critical in copper-catalyzed C-H amination reactions to form pyrrolidines, where the steric and electronic properties of the ligands on the copper catalyst can influence reaction yields and selectivity. acs.org
| Reactant | Steric Feature | Relative Stability (HOMO-LUMO Gap, eV) | Reactivity Note |
|---|---|---|---|
| (1E,3E)-1,4-dinitro-1,3-butadiene | Planar, less hindered | 4.40 | Acts as an electrophile |
| 1-methyl-3-nitrovinyl-4-nitro-pyrrolidine | Non-planar, substituted | 4.61 | Product shows lower electrophilic activity |
This table compares the calculated stability of a reactant versus its pyrrolidine product, illustrating how ring formation and substitution alter electronic properties and reduce reactivity. nih.gov
Future Research Directions and Emerging Opportunities
Development of More Sustainable and Efficient Synthetic Routes
The future development of applications for 2-Tert-butyl-1-methylpyrrolidin-3-amine hinges on the availability of efficient and sustainable methods for its synthesis. Traditional synthetic routes often rely on harsh reagents and generate significant waste. Modern approaches are increasingly focused on green chemistry principles, including biocatalysis and atom-economical reactions.
Biocatalytic Approaches: Engineered enzymes, such as imine reductases and transaminases, offer a promising avenue for the stereoselective synthesis of chiral amines under mild conditions. acs.org A potential biocatalytic route to this compound could involve the enzymatic intramolecular C(sp³)–H amination of an acyclic azide (B81097) precursor. acs.orgescholarship.org Directed evolution of enzymes like cytochrome P411 has already shown success in creating chiral pyrrolidines with high enantioselectivity. acs.orgescholarship.org
Organocatalytic and Metal-Catalyzed Methods: Asymmetric organocatalysis, which avoids the use of metals, is another sustainable approach. nih.gov The synthesis could be designed around the diastereoselective allylation of chiral imines, followed by cyclization. nih.gov Furthermore, rhodium- and nickel-catalyzed hydroamination and hydroamidation reactions provide efficient and atom-economical pathways to vicinal diamines. nih.govrsc.orgbohrium.com Ring-closing enyne metathesis is another powerful tool for the construction of the pyrrolidine (B122466) ring under mild conditions. acs.org
Below is a table summarizing potential sustainable synthetic strategies:
| Synthetic Strategy | Key Features | Potential Advantages |
| Biocatalysis (e.g., Engineered Enzymes) | High stereoselectivity, mild reaction conditions (aqueous media, room temperature). | Reduced environmental impact, high enantiomeric excess. |
| Asymmetric Organocatalysis | Metal-free catalysis, use of small organic molecules. | Avoids heavy metal contamination, often uses readily available catalysts. |
| Transition Metal-Catalyzed Hydroamination | 100% atom economy, direct formation of C-N bonds. | High efficiency, direct access to vicinal diamines. nih.gov |
| Ring-Closing Enyne Metathesis | Forms the heterocyclic ring in a single step from an acyclic precursor. | High efficiency and good yields under mild conditions. acs.org |
Exploration of Novel Catalytic Functions
The structure of this compound, featuring a chiral vicinal diamine, makes it a prime candidate for use as both an organocatalyst and a chiral ligand in asymmetric synthesis. The pyrrolidine scaffold is a well-established motif in a vast number of successful organocatalysts. nih.govresearchgate.net
As an Organocatalyst: The secondary amine of the pyrrolidine ring can activate carbonyl compounds through the formation of enamine or iminium ion intermediates, while the adjacent primary amine can act as a hydrogen-bond donor to orient the substrate and control stereoselectivity. nih.gov This bifunctional activation is a hallmark of many highly effective proline-derived catalysts. nih.gov The bulky tert-butyl group at the C2 position is expected to create a well-defined chiral pocket, enhancing enantioselectivity in reactions such as Michael additions, aldol (B89426) reactions, and Mannich reactions. nih.gov
As a Chiral Ligand: The diamine functionality allows for the chelation of metal centers, making it a promising ligand for a variety of metal-catalyzed reactions. Chiral vicinal diamines are known to be effective ligands in asymmetric hydrogenations, cyclopropanations, and C-H activation reactions. The combination of the pyrrolidine backbone and the sterically demanding tert-butyl group could lead to novel reactivity and selectivity when coordinated to metals like iron, rhodium, or copper. rsc.orgresearchgate.net
Advanced Computational Modeling for Predictive Design
Advanced computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the behavior of catalysts and designing more efficient and selective ones. abu.edu.ngmdpi.com For this compound, computational modeling can be employed to:
Predict Catalytic Performance: DFT calculations can be used to model the transition states of reactions catalyzed by this molecule, providing insights into the origins of stereoselectivity. abu.edu.ngmdpi.com By comparing the energies of different reaction pathways, the most likely product and its enantiomeric excess can be predicted.
Optimize Catalyst Structure: Quantitative Structure-Property Relationship (QSPR) studies can be performed on a series of related pyrrolidine-based catalysts to identify the structural features that are crucial for high activity and selectivity. abu.edu.ng This information can then be used to computationally design derivatives of this compound with enhanced catalytic properties.
Elucidate Reaction Mechanisms: Computational studies can help to elucidate the detailed mechanism of catalytic cycles, including the role of non-covalent interactions in the catalyst's binding pocket that direct the stereochemical outcome. nih.govchemrxiv.orgresearchgate.net
Integration into Advanced Materials and Nanosystems
The immobilization of homogeneous catalysts onto solid supports is a key strategy for improving their recyclability and applicability in industrial processes. The pyrrolidine moiety of this compound can be functionalized to allow its integration into various advanced materials.
Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): By incorporating the chiral pyrrolidine unit into the structure of POPs or COFs, highly stable and recyclable heterogeneous catalysts can be developed. bohrium.comrsc.orguva.esrsc.org These materials possess high surface areas and well-defined pores, which can enhance catalytic activity and selectivity by creating a confined reaction environment. uva.es
Metal-Organic Frameworks (MOFs): The diamine functionality can serve as a building block or be post-synthetically attached to the nodes or linkers of MOFs. bohrium.comrsc.org Chiral pyrrolidine-functionalized MOFs have shown promise in asymmetric catalysis and enantioselective separations. bohrium.comresearchgate.net
Silica-Based Hybrid Materials: The molecule can be covalently attached to a silica (B1680970) support through a silyl-functionalized linker. nih.gov This approach has been used to create robust and reusable catalysts for asymmetric reactions. nih.gov
The following table outlines potential advanced material integrations:
| Material Type | Integration Method | Potential Advantages |
| Porous Organic Polymers (POPs) | Incorporation as a monomer during polymerization. | High catalyst loading, excellent stability, and recyclability. uva.es |
| Covalent Organic Frameworks (COFs) | Pre- or post-synthetic modification. | Crystalline structure, tunable porosity, and high stability. bohrium.com |
| Metal-Organic Frameworks (MOFs) | Use as a chiral linker or post-synthetic modification. | Crystalline and porous, potential for synergistic catalysis. rsc.org |
| Silica-Based Hybrid Materials | Covalent grafting onto the silica surface. | High mechanical and thermal stability, easy separation. nih.gov |
Discovery of New Biochemical Probes and Tools for Basic Science (in vitro)
Pyrrolidine derivatives are found in many biologically active molecules and are increasingly being explored as tools for chemical biology. frontiersin.orgresearchgate.net The unique structure of this compound could be leveraged to develop novel biochemical probes for in vitro studies.
Fluorescent Probes: By attaching a fluorophore to the pyrrolidine scaffold, it may be possible to create probes for detecting specific analytes or monitoring biological processes. Recently, a fluorescent probe for the detection of pyrrolidine itself was developed, highlighting the potential for creating such tools. nih.govresearchgate.net Derivatives of this compound could be designed to bind to specific enzymes or receptors, with changes in fluorescence indicating a binding event.
Pharmacological Probes: Some naturally occurring pyrrolidine derivatives, like kainic acid, are used as pharmacological probes to study neurotransmitter receptors. frontiersin.org The vicinal diamine motif in this compound could be a starting point for designing ligands that interact with specific biological targets, such as G protein-coupled receptors or ion channels, aiding in the in vitro characterization of these proteins.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-tert-butyl-1-methylpyrrolidin-3-amine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves amine protection/deprotection strategies. For example, tert-butyl groups can be introduced via nucleophilic substitution using tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert atmospheres at low temperatures (0–5°C) to minimize side reactions . Solvent selection (e.g., DMF or THF) and catalyst use (e.g., Pd/C for hydrogenation) are critical for controlling regioselectivity. Post-synthesis purification often requires recrystallization or column chromatography to achieve >95% purity .
Q. How can researchers validate the structural identity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze - and -NMR for characteristic peaks (e.g., tert-butyl group at δ ~1.2 ppm in -NMR and ~28 ppm in -NMR).
- HRMS : Confirm molecular ion peaks ([M+H]) with mass accuracy <5 ppm.
- IR : Identify N-H stretches (~3300 cm) and tertiary amine signatures. Cross-reference with PubChem or DSSTox data for validation .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from impurity profiles or stereochemical variations.
- Purity Analysis : Use HPLC-MS to quantify impurities (>0.1% threshold) that may interfere with bioassays .
- Enantiomeric Resolution : Employ chiral chromatography (e.g., Chiralpak® columns) or asymmetric synthesis to isolate stereoisomers and test their activity separately .
- Dose-Response Studies : Replicate assays under standardized conditions (e.g., fixed pH, temperature) to isolate confounding variables .
Q. How can computational methods guide the design of this compound analogs for enzyme inhibition?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., kinases or proteases). Focus on key interactions: H-bonding with pyrrolidine nitrogen and hydrophobic contacts with the tert-butyl group .
- QSAR Modeling : Train models on existing analogs to correlate substituent effects (e.g., methyl vs. ethyl groups) with IC values. Validate with in vitro enzyme inhibition assays .
Q. What experimental approaches address the lack of ecological toxicity data for this compound?
- Methodological Answer :
- Acute Toxicity Assays : Use Daphnia magna or Vibrio fischeri models to estimate EC values.
- Soil Mobility Studies : Apply OECD Guideline 121 to assess leaching potential via HPLC-UV analysis of soil extracts .
- Degradation Kinetics : Perform photolysis/hydrolysis experiments under simulated environmental conditions (pH 7–9, UV light) and monitor degradation products via LC-MS .
Methodological Challenges & Solutions
Q. How to troubleshoot low yields in the final deprotection step of this compound synthesis?
- Answer : Low yields (<50%) may result from incomplete Boc removal.
- Optimize Acidolysis : Use TFA/DCM (1:1 v/v) at 0°C for 2 hr instead of HCl/dioxane to enhance efficiency.
- Monitor Reaction Progress : Track tert-butyl group removal via -NMR (disappearance of δ ~28 ppm peak) .
Q. What analytical techniques differentiate this compound from its regioisomers?
- Answer :
- NOESY NMR : Detect spatial proximity between the methyl group and pyrrolidine protons to confirm substitution patterns.
- X-ray Crystallography : Resolve absolute configuration and rule out regioisomeric contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
